molecular formula C13H12N2O4 B2683030 Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide CAS No. 1449674-27-4

Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide

Cat. No.: B2683030
CAS No.: 1449674-27-4
M. Wt: 260.249
InChI Key: BWJIJKGHTCJOAV-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide is an organic compound with the molecular formula C13H14N2O2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydrazide group linked to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide typically involves the reaction of benzoic acid derivatives with hydrazine derivatives. One common method is the condensation reaction between 2-furanyl ethyl ketone and benzoic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygenated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides .

Scientific Research Applications

Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with protein functions, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid hydrazide: A simpler derivative of benzoic acid with similar reactivity but lacking the furan ring.

    Furanyl hydrazides: Compounds with a furan ring and hydrazide group, but different substituents on the benzoic acid moiety.

Uniqueness

Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide is unique due to the presence of both the benzoic acid and furan moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[1-(furan-2-yl)-2-hydrazinyl-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c14-15-12(16)11(10-6-3-7-19-10)8-4-1-2-5-9(8)13(17)18/h1-7,11H,14H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJIJKGHTCJOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CO2)C(=O)NN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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